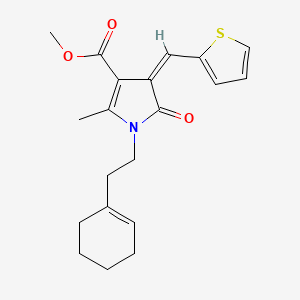

![molecular formula C17H14F3NO2 B2840037 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2097884-28-9](/img/structure/B2840037.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

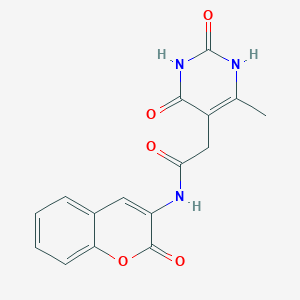

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be prepared by various methods in the laboratory. Notable examples include O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclication) of the resulting ether and decarboxylation . A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .科学的研究の応用

Supramolecular Chemistry and Self-assembly

Benzofuran derivatives, like benzene-1,3,5-tricarboxamide (BTAs) , have been crucial in the development of supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding makes them valuable in nanotechnology and polymer processing. This self-assembly behavior enables applications ranging from the creation of new materials to biomedical uses, showcasing the versatility of benzofuran compounds in designing complex structures with specific functions (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Development

The bioactivity of benzofuran derivatives has been extensively studied, with many compounds displaying potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These biological activities make benzofuran compounds promising candidates for natural drug lead compounds, with recent discoveries showing potential as therapeutic drugs for diseases like hepatitis C and cancer. The development of novel methods for constructing benzofuran rings has further facilitated the synthesis of complex benzofuran compounds, highlighting their significance in drug discovery and pharmaceutical research (Miao et al., 2019).

Material Science and Environmental Applications

Benzofuran derivatives are also explored in material science, particularly in the development of thin-film composite (TFC) membranes for water treatment and desalination. The versatility of semi-aromatic polyamides, often derived from benzofuran compounds, enables the creation of membranes with specific separation characteristics. These membranes are used in reverse osmosis (RO) and nanofiltration (NF) processes, demonstrating the potential of benzofuran-based materials in addressing global water scarcity issues (Gohil & Ray, 2017).

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the biological activities and potential applications of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide” in more detail.

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been found to interact with various biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Result of Action

Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

特性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO2/c18-17(19,20)14-7-3-1-6-13(14)16(22)21-9-11-10-23-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMBXLPIFOBBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

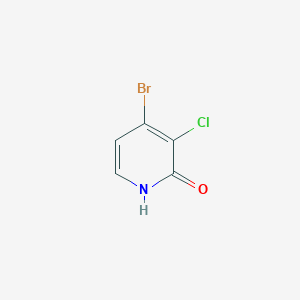

![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)

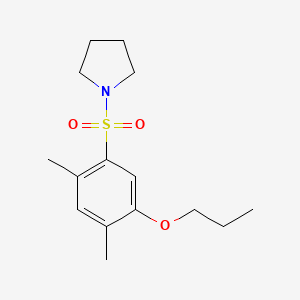

![N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2839958.png)

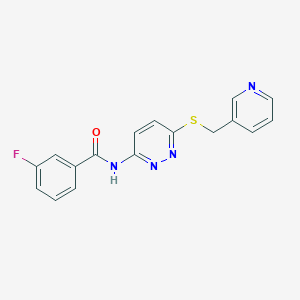

![2-(3,4-Dimethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2839960.png)

![3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2839961.png)

![3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2839964.png)

![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)

![N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2839973.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2839977.png)